molecular formula C10H9NO3 B2556814 3-methoxy-1H-indole-2-carboxylic acid CAS No. 21598-04-9

3-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B2556814
CAS No.: 21598-04-9
M. Wt: 191.186
InChI Key: CKFXYMTUUVNCIX-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Scientific Research Applications

3-Methoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

Indole compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They can also be harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization. This method uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For instance, the reaction of 3-methoxyphenylhydrazine with glyoxylic acid under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and carboxylic acid groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-6-4-2-3-5-7(6)11-8(9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFXYMTUUVNCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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